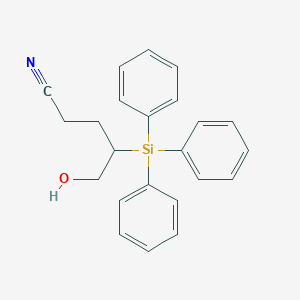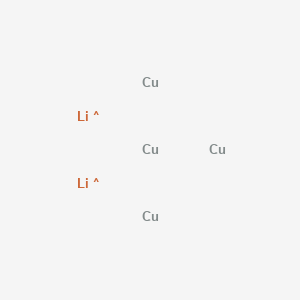
5-Hydroxy-4-(triphenylsilyl)pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4-(triphenylsilyl)pentanenitrile: is a chemical compound characterized by the presence of a hydroxyl group, a triphenylsilyl group, and a nitrile group attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-(triphenylsilyl)pentanenitrile typically involves the following steps:
Formation of the Pentanenitrile Backbone: The initial step involves the preparation of the pentanenitrile backbone through a series of organic reactions, such as nitrile formation from corresponding aldehydes or ketones.
Introduction of the Triphenylsilyl Group: The triphenylsilyl group is introduced via silylation reactions, often using reagents like triphenylsilyl chloride in the presence of a base.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which may involve the use of oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in 5-Hydroxy-4-(triphenylsilyl)pentanenitrile can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The triphenylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Hydroxy-4-(triphenylsilyl)pentanenitrile is used as an intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxylation and nitrile reduction.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-4-(triphenylsilyl)pentanenitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in nucleophilic addition reactions. The triphenylsilyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
4-Hydroxy-5-(triphenylsilyl)pentanenitrile: Similar structure but with the hydroxyl and nitrile groups swapped.
5-Hydroxy-4-(trimethylsilyl)pentanenitrile: Similar structure but with a trimethylsilyl group instead of a triphenylsilyl group.
Uniqueness: 5-Hydroxy-4-(triphenylsilyl)pentanenitrile is unique due to the presence of the bulky triphenylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where selective functionalization is required.
Propriétés
Numéro CAS |
918422-62-5 |
|---|---|
Formule moléculaire |
C23H23NOSi |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
5-hydroxy-4-triphenylsilylpentanenitrile |
InChI |
InChI=1S/C23H23NOSi/c24-18-10-17-23(19-25)26(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,23,25H,10,17,19H2 |
Clé InChI |
PZTZTIHJJRTWEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(CCC#N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)



![4-{4-[(1,3,4-Trimethyl-1H-pyrazol-5-yl)oxy]phenoxy}phenol](/img/structure/B14188161.png)




![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione](/img/structure/B14188194.png)
![2,3,5-Trimethyl-6-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14188201.png)


